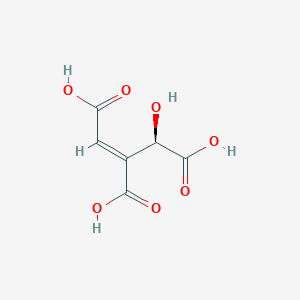
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is an organic compound characterized by its unique structure, which includes three carboxylic acid groups and a hydroxyl group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid typically involves the use of starting materials such as citric acid derivatives. One common method includes the dehydration of citric acid under controlled conditions to form aconitic acid, followed by selective reduction and hydroxylation to yield the desired compound. The reaction conditions often require specific catalysts and temperature control to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of converting simple sugars into the target compound through a series of enzymatic reactions. The process is optimized for yield and purity, with downstream processing steps including extraction, purification, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the propene backbone can be reduced to form a saturated compound.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and reduced or oxidized forms. These derivatives can have distinct properties and applications in different fields.
Aplicaciones Científicas De Investigación
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and potential as a biochemical marker.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and beverages for its acidifying properties.
Mecanismo De Acción
The mechanism by which (E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an intermediate in the citric acid cycle, influencing energy production and metabolic processes. Its carboxylic acid groups allow it to participate in various biochemical reactions, modulating enzyme activity and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: A tricarboxylic acid with similar structural features but lacking the double bond and hydroxyl group in the same positions.
Aconitic Acid: An intermediate in the citric acid cycle with a similar backbone but different functional groups.
Isocitric Acid: Another isomer of citric acid with distinct stereochemistry and functional group arrangement.
Uniqueness
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its role in metabolic pathways make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H6O7 |
|---|---|
Peso molecular |
190.11 g/mol |
Nombre IUPAC |
(E,3R)-3-hydroxyprop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h1,4,9H,(H,7,8)(H,10,11)(H,12,13)/b2-1+/t4-/m1/s1 |
Clave InChI |
WUUVSJBKHXDKBS-ROFOPDMZSA-N |
SMILES isomérico |
C(=C(\[C@H](C(=O)O)O)/C(=O)O)\C(=O)O |
SMILES canónico |
C(=C(C(C(=O)O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
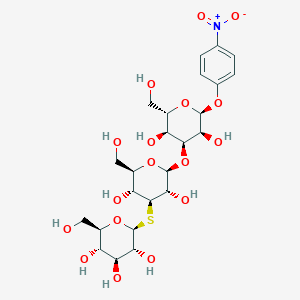
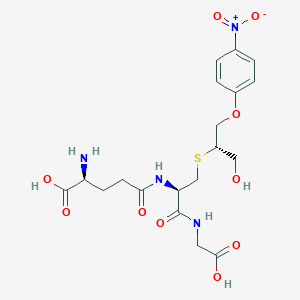
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
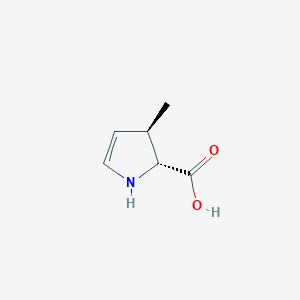


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
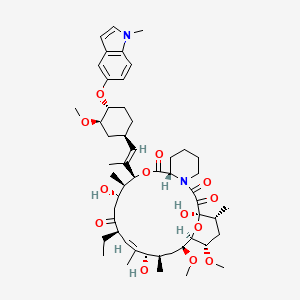
![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
